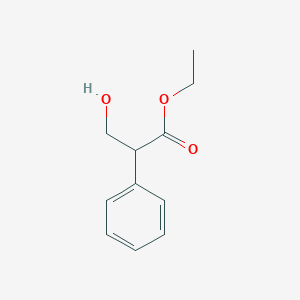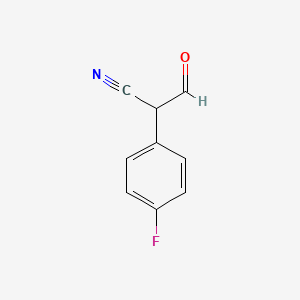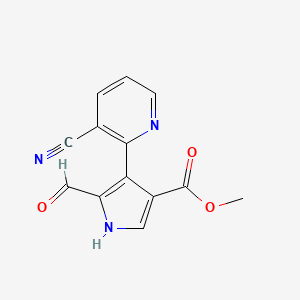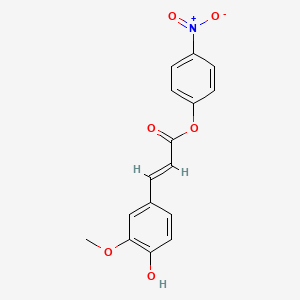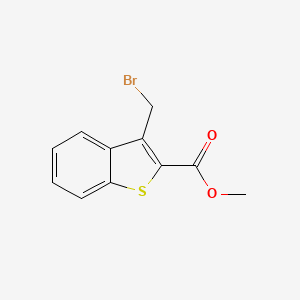
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the benzothiophene core. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3-methyl-1-benzothiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts may be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and methyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function . The benzothiophene core may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the thiophene ring, leading to different reactivity and biological activity.
Methyl 3-(bromomethyl)but-3-enoate:
Methyl 3-(bromomethyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a benzothiophene ring, leading to different electronic properties and reactivity.
Uniqueness
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the benzothiophene core and the bromomethyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential lead compound in drug discovery .
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNQYZIGHTUFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine](/img/structure/B3264778.png)
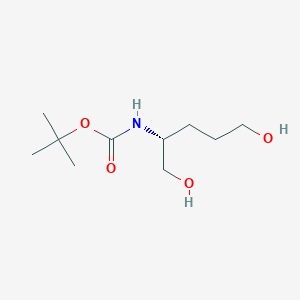

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)
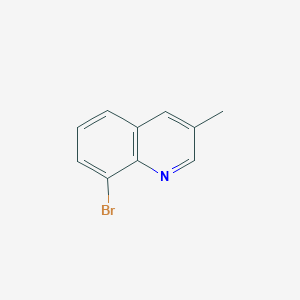
![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
![5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3264828.png)
![4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid](/img/structure/B3264833.png)
